molecular formula C9H8N2O5 B1616616 (3-Nitro-benzoylamino)-acetic acid CAS No. 617-10-7

(3-Nitro-benzoylamino)-acetic acid

Cat. No.: B1616616
CAS No.: 617-10-7
M. Wt: 224.17 g/mol
InChI Key: GSVGZXWNWOCWGJ-UHFFFAOYSA-N
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Description

(3-Nitro-benzoylamino)-acetic acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, N-(3-nitrobenzoyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVGZXWNWOCWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977270
Record name N-[Hydroxy(3-nitrophenyl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-10-7
Record name Glycine, N-(3-nitrobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(3-nitrophenyl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-(3-nitrobenzoyl)glycine: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-nitrobenzoyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine. Structurally, it is an analogue of hippuric acid (N-benzoylglycine), distinguished by the presence of a nitro group (-NO₂) at the meta-position of the benzoyl ring. This substitution significantly influences the molecule's electronic properties and chemical reactivity. While hippuric acid is a well-known metabolite found in the urine of herbivores, its nitro-substituted derivatives like N-(3-nitrobenzoyl)glycine are primarily of interest in synthetic and medicinal chemistry.[1] The introduction of electron-withdrawing groups, such as the nitro group, onto the benzoyl glycine scaffold has been explored as a strategy to enhance the biological activity of these compounds, particularly in the development of novel antibacterial agents.[2] This guide provides a comprehensive overview of the nomenclature, physicochemical properties, and a detailed protocol for the synthesis of N-(3-nitrobenzoyl)glycine, grounded in established chemical principles.

Nomenclature and Chemical Identification

The systematic naming and unique identifiers for N-(3-nitrobenzoyl)glycine are crucial for unambiguous scientific communication. The IUPAC name, 2-[(3-nitrobenzoyl)amino]acetic acid , is derived by treating the molecule as an acetic acid derivative substituted at the second carbon by a (3-nitrobenzoyl)amino group. A common and widely used synonym is m-Nitrohippuric acid , which highlights its relationship to hippuric acid with a nitro group in the meta position of the phenyl ring.[3][4]

For precise identification in databases and regulatory contexts, several unique identifiers are assigned to this compound.

Table 1: Chemical Identifiers for N-(3-nitrobenzoyl)glycine

Identifier Value Source
IUPAC Name 2-[(3-nitrobenzoyl)amino]acetic acid [4]
Synonyms m-Nitrohippuric acid, N-(3-Nitrobenzoyl)glycine [3][5]
CAS Number 617-10-7 [5]
PubChem CID 94858 [5]
FDA UNII 65MH9U5ST7 [5]
InChI InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) [5]
InChIKey GSVGZXWNWOCWGJ-UHFFFAOYSA-N [5]

| SMILES | C1=CC(=CC(=C1)[O-])C(=O)NCC(=O)O |[5] |

Physicochemical Properties

The physical and chemical characteristics of N-(3-nitrobenzoyl)glycine dictate its behavior in experimental settings, including its solubility, stability, and reactivity. These properties are summarized below.

Table 2: Physicochemical Properties of N-(3-nitrobenzoyl)glycine

Property Value Source
Molecular Formula C₉H₈N₂O₅ [3][5]
Molecular Weight 224.17 g/mol [5]
Physical State Solid (form may vary) N/A

| Stereochemistry | Achiral |[5] |

Synthesis and Mechanism

The synthesis of N-(3-nitrobenzoyl)glycine is efficiently achieved via the acylation of glycine with 3-nitrobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a robust method for forming amides from amines and acid chlorides under aqueous alkaline conditions.[6][7]

The Schotten-Baumann Reaction: Mechanistic Insight

The Schotten-Baumann reaction is particularly well-suited for amino acid acylation.[8] The reaction is typically performed in a two-phase system (an organic solvent and water) or entirely in an aqueous solution.[6] The key principles are:

  • Nucleophile Activation: An aqueous base (e.g., sodium hydroxide) deprotonates the amino group of glycine, increasing its nucleophilicity.

  • Acylation: The activated amino group performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acid chloride (3-nitrobenzoyl chloride), forming a tetrahedral intermediate.

  • Byproduct Neutralization: The base simultaneously neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.[7]

This method is highly effective because it allows the water-soluble glycine to react with the often water-insoluble acid chloride at the interface of the two phases or in a homogenous alkaline solution.

Experimental Protocol: Synthesis of N-(3-nitrobenzoyl)glycine

This protocol details the synthesis of N-(3-nitrobenzoyl)glycine from glycine and 3-nitrobenzoyl chloride, which can be prepared from 3-nitrobenzoic acid and thionyl chloride.[9]

Materials:

  • Glycine

  • 3-Nitrobenzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Glycine: In a conical flask, dissolve glycine (1.0 equivalent) in a 10% aqueous NaOH solution. The amount of NaOH should be sufficient to neutralize the forthcoming HCl and maintain a basic pH (approx. 2.5-3.0 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Acylation: While vigorously stirring the cooled glycine solution, add 3-nitrobenzoyl chloride (1.0-1.1 equivalents) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and to minimize the competing hydrolysis of the acid chloride in the aqueous base.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 30-60 minutes, allowing it to slowly warm to room temperature.

  • Product Precipitation: Transfer the reaction mixture to a beaker. Slowly acidify the solution by adding concentrated HCl dropwise while stirring until the solution is acidic to litmus paper (pH ~2-3). A precipitate of N-(3-nitrobenzoyl)glycine will form. Causality Note: Acidification protonates the carboxylate group, rendering the product molecule neutral and significantly decreasing its solubility in water, thus causing it to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with several portions of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield the final product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Glycine Glycine Reaction Step 1: Acylation (Schotten-Baumann) Glycine->Reaction ThreeNitrobenzoylChloride 3-Nitrobenzoyl Chloride ThreeNitrobenzoylChloride->Reaction NaOH Aq. NaOH NaOH->Reaction Acidification Step 2: Acidification (with HCl) Reaction->Acidification Crude Product in Solution Isolation Step 3: Isolation & Purification Acidification->Isolation Precipitate FinalProduct N-(3-nitrobenzoyl)glycine Isolation->FinalProduct Purified Solid

Caption: Workflow for the synthesis of N-(3-nitrobenzoyl)glycine.

Applications in Research

N-(3-nitrobenzoyl)glycine serves primarily as a building block in organic synthesis and a scaffold in medicinal chemistry. The strategic placement of the nitro group modifies the electronic and steric properties of the parent hippuric acid structure, opening avenues for further chemical elaboration.

Research into related benzoyl glycine derivatives suggests potential biological activities. Studies have shown that introducing electron-withdrawing substituents, such as nitro or halogen groups, to the benzoyl ring can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] While specific studies on N-(3-nitrobenzoyl)glycine are less common, its structure fits the profile of compounds investigated for antimicrobial properties, making it a person of interest for screening in drug discovery programs.[2]

Conclusion

N-(3-nitrobenzoyl)glycine, also known as m-nitrohippuric acid, is a well-defined chemical entity with established nomenclature and identifiers. Its synthesis is straightforward, relying on the classic and efficient Schotten-Baumann reaction. As a derivative of glycine, it holds potential as a versatile intermediate for creating more complex molecules and as a scaffold for the development of new therapeutic agents, particularly in the field of antibacterials. This guide provides the foundational technical information required for researchers to synthesize, identify, and utilize this compound in their scientific endeavors.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). N-(3-NITROBENZOYL)GLYCINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Hasibuan, M. F., et al. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235.
  • SpectraBase. (n.d.). m-Nitrohippuric acid. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitroso glycine. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(o-nitrophenyl)-, ethyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-nitrohippuric acid (C9H8N2O5). Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzoyl-N-glycine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Continuous Spectrophotometric Assay for Carboxypeptidase A using 3-Nitrohippuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Application Note

Introduction

Carboxypeptidase A (CPA, EC 3.4.17.1), a zinc-containing metalloprotease, plays a crucial role in the digestive process by catalyzing the hydrolysis of C-terminal peptide bonds, with a preference for aromatic or bulky aliphatic residues.[1] Beyond digestion, CPA is involved in a variety of physiological processes, making it a subject of intense research and a target for inhibitor development. The characterization of CPA activity and the screening of potential inhibitors necessitate robust, reliable, and continuous assay methods.

Classical CPA assays often employ substrates like hippuryl-L-phenylalanine, where the enzymatic cleavage is monitored by the increase in absorbance at 254 nm, corresponding to the formation of hippuric acid.[2][3] This application note describes a novel, continuous spectrophotometric assay adapted for Carboxypeptidase A using 3-nitrohippuric acid as a chromogenic substrate. The introduction of a nitro group onto the hippuric acid moiety creates a distinct chromophore, enabling a sensitive and specific method for quantifying enzyme kinetics.

Principle of the Assay

The assay is founded on the specific enzymatic hydrolysis of the amide bond in 3-nitrohippuric acid by Carboxypeptidase A. This reaction yields two products: glycine and 3-nitrobenzoic acid . The aromatic 3-nitrobenzoate product possesses a unique UV-Visible absorption spectrum that is distinct from the 3-nitrohippuric acid substrate. The rate of the reaction is determined by continuously monitoring the increase in absorbance at a specific wavelength corresponding to the formation of 3-nitrobenzoate. The rate of this absorbance change is directly proportional to the CPA activity under saturating substrate conditions.

Enzymatic Reaction

The core of the assay is the CPA-mediated hydrolysis reaction illustrated below.

sub 3-Nitrohippuric Acid (Substrate) enz Carboxypeptidase A (Enzyme) sub->enz prod1 3-Nitrobenzoic Acid (Chromogenic Product) prod2 Glycine enz->prod1 k_cat enz->prod2 h2o H₂O h2o->enz cluster_prep Phase 1: Preparation & Validation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Assay Buffer, Substrate & Enzyme Solutions p2 Determine λ_max and Molar Extinction Coefficient (ε) of 3-Nitrobenzoic Acid p1->p2 a1 Set Spectrophotometer (Temp = 25°C, Wavelength = λ_max) p2->a1 a2 Add Buffer & Substrate to Cuvette a1->a2 a3 Equilibrate to 25°C (3-5 min) a2->a3 a4 Initiate Reaction with Enzyme a3->a4 a5 Record Absorbance vs. Time (3-5 min) a4->a5 d1 Determine Linear Rate (ΔA/min) a5->d1 d2 Calculate Specific Activity (Units/mg) using Beer-Lambert Law d1->d2

Caption: Workflow for the Carboxypeptidase A assay using 3-nitrohippuric acid.

References

  • Kessim, B., & Carmel, A. (1994). Arazoformyl peptide surrogates as spectrophotometric kinetic assay substrates for carboxypeptidase A. Analytical Biochemistry, 219(1), 128-131. [Link]

  • Lain, C. H., et al. (2000). Two continuous spectrophotometric assays for methionine aminopeptidase. Analytical Biochemistry, 282(1), 127-132. [Link]

  • Bunting, J. W., & Myers, C. D. (1974). Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species and other Amino Acid Derivatives and a Comparison with Substrate Inhibition. Canadian Journal of Chemistry, 52(11), 2053-2064. [Link]

  • Knuckley, B., et al. (2007). A continuous spectrophotometric assay method for peptidylarginine deiminase type 4 activity. Analytical Biochemistry, 360(1), 1-7. [Link]

  • Wikipedia. (2023). 3-Nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro- UV/Vis spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). Carboxypeptidase. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 3-nitrohippuric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Synthesis Support Center

Ticket #: 3N-HIPP-001 Subject: Optimization of Schotten-Baumann Acylation for 3-Nitrohippuric Acid

Hello. I understand you are experiencing low yields in the synthesis of 3-nitrohippuric acid (N-(3-nitrobenzoyl)glycine). This is a classic Schotten-Baumann reaction, but the presence of the meta-nitro group on the benzoyl chloride introduces electronic effects that often destabilize standard protocols if not adjusted.

The 3-nitro group is a strong electron-withdrawing group (EWG). While this makes the carbonyl carbon more electrophilic (reactive), it also makes the reagent significantly more susceptible to hydrolysis by the aqueous base than unsubstituted benzoyl chloride.

Below is your troubleshooting guide, structured as a diagnostic decision tree.

Part 1: Diagnostic Modules (Q&A)

Module 1: Reagent Integrity (The "Input" Phase)

Q: My 3-nitrobenzoyl chloride is old. Does that matter? A: Yes, critically. The nitro-substituted acid chloride is highly moisture-sensitive. If your bottle has been opened previously and stored without a desiccator, it has likely partially hydrolyzed to 3-nitrobenzoic acid.

  • The Symptom: You see immediate white precipitate upon adding the acid chloride to the aqueous solution, even before acidification.

  • The Fix: Distill the acid chloride or purchase a fresh bottle. If using a stored bottle, check the melting point (Commercial 3-nitrobenzoyl chloride mp: ~32-34°C). If it is a high-melting solid, it is likely the carboxylic acid.

Q: I am using standard Glycine. Do I need to pre-treat it? A: No, but stoichiometry is key. Glycine exists as a zwitterion. It must be fully deprotonated (


) to act as a nucleophile.
  • The Fix: Ensure you are using at least a 1:1 molar ratio of NaOH to Glycine before the reaction starts to solubilize it, plus an additional equivalent of base to neutralize the HCl generated during the reaction.

Module 2: Process Control (The "Reaction" Phase)

Q: The reaction gets warm. Should I let it run at room temperature? A: Absolutely not. The reaction between the amine and the highly reactive 3-nitrobenzoyl chloride is exothermic. Heat accelerates the competing hydrolysis reaction (reaction with water) faster than the amidation reaction.

  • The Fix: Maintain the internal temperature between 0°C and 5°C throughout the addition. Use an ice-salt bath.

Q: What is the optimal pH? I just add NaOH until it's "basic." A: "Basic" is too vague.

  • pH < 9: Glycine is protonated (

    
    ) and cannot attack the carbonyl. Yield = 0%.
    
  • pH > 12: The concentration of

    
     is high enough to attack the acyl chloride directly, causing rapid hydrolysis. Yield drops.
    
  • The Fix: Maintain pH between 10 and 11 . Use a pH meter or phenolphthalein (faint pink, not dark purple). Add the base solution simultaneously or in alternating portions with the acid chloride.

Module 3: Workup & Isolation (The "Output" Phase)

Q: I get a precipitate, but it melts over a wide range. Is it my product? A: It is likely a mixture of 3-nitrohippuric acid and 3-nitrobenzoic acid (the hydrolysis byproduct).

  • The Fix: You must exploit solubility differences.

    • 3-Nitrobenzoic acid: Soluble in ether/DCM; sparingly soluble in cold water.

    • 3-Nitrohippuric acid: Insoluble in ether/DCM; soluble in hot water.

    • Wash: Wash the crude solid with dichloromethane (DCM) or diethyl ether to remove the benzoic acid byproduct before recrystallization.

Q: I lost everything during recrystallization. A: 3-Nitrohippuric acid is soluble in hot water but can remain in solution if the volume is too high.

  • The Fix: Use the minimum amount of boiling water. If crystals do not form upon cooling to room temperature, chill to 4°C overnight. Do not add ethanol unless necessary, as it increases solubility of the byproduct.

Part 2: Visualization of the Problem

Diagram 1: The Competitive Pathway (Mechanism)

This diagram illustrates why pH and Temperature control are the only things stopping your yield from becoming waste.

SchottenBaumann Reagents 3-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagents->Intermediate Attack by Nucleophile Glycine Glycine (Nucleophile) (Must be NH2 form) Glycine->Intermediate pH 10-11 (Good) Water Water / OH- (Competing Nucleophile) Water->Intermediate pH >12 or High Temp (Bad) Product 3-Nitrohippuric Acid (Target) Intermediate->Product Path A: Amidation (Fast at 0°C) Waste 3-Nitrobenzoic Acid (Byproduct) Intermediate->Waste Path B: Hydrolysis (Dominates at >10°C)

Caption: The "War for the Carbonyl": High temperature or excess base favors the red path (Waste), while controlled conditions favor the green path (Product).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Problem CheckReagent Is Acid Chloride Liquid/Low MP Solid? Start->CheckReagent CheckTemp Was Temp kept <5°C? CheckReagent->CheckTemp Yes ActionReagent Replace Reagent (Hydrolyzed) CheckReagent->ActionReagent No (High MP) CheckPH Was pH maintained 10-11? CheckTemp->CheckPH Yes ActionTemp Repeat: Use Ice/Salt Bath CheckTemp->ActionTemp No CheckSolvent Did you wash with DCM? CheckPH->CheckSolvent Yes ActionPH Repeat: Simultaneous Addition CheckPH->ActionPH No ActionWash Impurity is likely Benzoic Acid derivative. Wash crude solid. CheckSolvent->ActionWash No Success Optimize Crystallization (Min. Boiling Water) CheckSolvent->Success Yes

Caption: Step-by-step diagnostic flow to identify the root cause of yield loss.

Part 3: The Optimized Protocol (Gold Standard)

Objective: Synthesis of 3-nitrohippuric acid minimizing hydrolysis.

ParameterSpecificationReason
Molar Ratio 1.0 Glycine : 1.1 Acid ChlorideSlight excess of chloride accounts for unavoidable minor hydrolysis.
Base 10% NaOH (aq)Strong enough to deprotonate glycine, dilute enough to manage heat.
Temperature 0°C - 5°CCritical. Suppresses hydrolysis rate.
Addition Time 30-45 minsPrevents local "hotspots" of pH or temperature.

Step-by-Step Procedure:

  • Preparation of Glycine Solution:

    • Dissolve 0.1 mol Glycine in 100 mL of 10% NaOH in a round-bottom flask.

    • Add a magnetic stir bar and cool the flask in an ice-salt bath to 0°C.

    • Check: The solution must be clear.

  • Controlled Addition (The Critical Step):

    • Measure 0.11 mol of 3-nitrobenzoyl chloride .

    • Add the acid chloride in 5 separate portions over 30 minutes.

    • Vigorous Stirring is required to disperse the oily/solid chloride into the aqueous phase.

    • Simultaneously, monitor the solution. If the pH drops below 9 (check with paper), add small aliquots of 10% NaOH to keep it alkaline (pH ~10-11). Do not let the temperature rise above 5°C.

  • Completion:

    • After the final addition, remove the ice bath and stir at room temperature for 1 hour.

    • Safety Check: Ensure no oily droplets of unreacted acid chloride remain.

  • Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Slowly acidify with concentrated HCl (approx 37%) with stirring until pH is ~2 (Congo Red turns blue).

    • The crude product (and byproduct) will precipitate as a solid.

    • Filter the solid using a Buchner funnel.[1]

  • Purification (The Cleanup):

    • Wash: Transfer the crude solid to a beaker and stir with 20 mL of dichloromethane (DCM). Filter again. The DCM removes the 3-nitrobenzoic acid (byproduct).

    • Recrystallize: Dissolve the remaining solid in the minimum amount of boiling water. Filter hot if necessary to remove insoluble impurities. Allow to cool slowly to room temperature, then refrigerate.

    • Dry: Dry crystals in a desiccator or oven at 80°C.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (See Section on Aromatic Amides/Schotten-Baumann reactions).

  • Ingersoll, A. W., & Babcock, S. H. (1932). Hippuric Acid.[1][4][5][6][7][8][9][10][11][12] Organic Syntheses, 12, 40. (Foundational protocol for hippuric acid synthesis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 464, Hippuric acid. (For physical property comparisons).

  • ChemicalBook. (2023). 4-Nitrohippuric acid Properties (Analogous solubility data).

Sources

Technical Support Center: Stability of 3-Nitrohippuric Acid in Aqueous Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with 3-nitrohippuric acid. Understanding the stability of this compound in different pH environments is critical for ensuring data accuracy, reproducibility, and the overall success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Principles

This section addresses the fundamental chemical principles governing the stability of 3-nitrohippuric acid in solution.

Q1: What are the primary chemical features of 3-nitrohippuric acid that influence its stability?

A1: The stability of 3-nitrohippuric acid is primarily dictated by two key structural features: the amide bond and the nitroaromatic ring .

  • Amide Bond: The link between the glycine and 3-nitrobenzoyl moieties is an amide bond. Amide bonds are generally stable but are susceptible to hydrolysis (cleavage by water), a reaction that can be significantly accelerated under acidic or alkaline conditions.[1][2] This hydrolysis is the most common degradation pathway for 3-nitrohippuric acid in aqueous buffers.

  • Nitroaromatic Ring: The electron-withdrawing nature of the nitro group (-NO₂) generally enhances the stability of the benzene ring, making it resistant to oxidative degradation.[3][4] However, the presence of the nitro group can also influence the molecule's overall electronic properties and susceptibility to other chemical transformations, particularly under harsh conditions.

Q2: How does buffer pH fundamentally affect the stability of 3-nitrohippuric acid?

A2: The pH of the buffer solution is the most critical factor controlling the rate of degradation. Both acidic and alkaline conditions catalyze the hydrolysis of the amide bond, but through different mechanisms.

  • Acidic Conditions (pH < 6): In the presence of a strong acid, the carbonyl oxygen of the amide is protonated.[5] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][5] This process, known as acid-catalyzed hydrolysis, typically requires heat to proceed at a significant rate.[6][7]

  • Alkaline Conditions (pH > 8): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[2][6] This base-catalyzed hydrolysis is generally more aggressive than acid-catalyzed hydrolysis for amides and often proceeds more rapidly at ambient temperatures. The reaction is typically irreversible because the final carboxylic acid product is deprotonated to form a carboxylate salt.[8][9]

  • Neutral Conditions (pH ≈ 7): Near neutral pH, the rate of hydrolysis is at its minimum. While hydrolysis can still occur, it is generally very slow.[10] For maximal short-term stability during experiments, buffers in the slightly acidic to neutral range (pH 4-7) are recommended.

Q3: What are the expected degradation products of 3-nitrohippuric acid?

A3: The hydrolysis of the amide bond in 3-nitrohippuric acid will yield two primary degradation products: 3-nitrobenzoic acid and glycine . Identifying and quantifying these products alongside the parent compound is the basis of a robust stability-indicating analytical method.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to practical problems you may encounter during your research.

Observed Issue Potential Cause & Scientific Explanation Recommended Action & Troubleshooting Steps
Inconsistent analytical results or loss of compound activity over the course of an experiment. pH-Dependent Degradation: Your experimental buffer may be too acidic or, more likely, too alkaline, causing the 3-nitrohippuric acid to hydrolyze. Amide hydrolysis is often the culprit behind decreasing concentrations of the active compound.[5][6]1. Verify Buffer pH: Always measure the final pH of your buffer after all components have been added. 2. Conduct a Pilot Stability Study: Use the protocol provided in Part 3 to determine the stability of your compound in your specific experimental buffer and timeframe. 3. Prepare Solutions Freshly: Whenever possible, prepare solutions of 3-nitrohippuric acid immediately before use, especially when working with alkaline buffers.
The solution of 3-nitrohippuric acid develops a yellow tint, particularly in an alkaline buffer. Formation of Nitrophenolate-like Species: While 3-nitrohippuric acid itself isn't a phenol, other nitroaromatic compounds can form colored species in alkaline solutions.[11] This color change can indicate potential degradation or other chemical reactions involving the nitro group. It may also interfere with colorimetric assays.1. Monitor UV-Vis Spectrum: Scan your solution to see if a new absorbance peak has appeared, often around 400-410 nm.[12] 2. Lower the pH: If experimentally feasible, adjust the buffer to a more neutral pH to see if the color dissipates. 3. Use HPLC/LC-MS: Rely on specific chromatographic methods for quantification rather than colorimetric assays that may be affected by the color change.
New, unexpected peaks appear in my HPLC or LC-MS chromatogram over time. Formation of Degradation Products: These new peaks are very likely the hydrolysis products: 3-nitrobenzoic acid and glycine. A non-specific analytical method may not be able to resolve these from the parent compound.1. Develop a Stability-Indicating Method: Ensure your chromatographic method can separate the parent compound from its key degradants. 2. Confirm Peak Identity: Use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. The expected masses would correspond to 3-nitrobenzoic acid and glycine. 3. Run Standards: Inject analytical standards of the suspected degradation products to confirm their retention times.
Part 3: Protocols for Stability Assessment & Handling

These protocols provide a framework for preparing solutions and evaluating the stability of 3-nitrohippuric acid.

Protocol 1: General Guidelines for Preparation and Storage
  • Weighing and Initial Dissolution: Use a calibrated analytical balance to weigh the solid 3-nitrohippuric acid. For a stock solution, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or methanol before diluting with the aqueous buffer. This prevents issues with poor aqueous solubility.

  • Buffer Selection: For routine experiments where stability is paramount, use a buffer with a pH between 4.0 and 7.0 (e.g., acetate or phosphate buffer).

  • Storage of Stock Solutions: Prepare high-concentration stock solutions in DMSO. Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions stored this way should be stable for several months.

  • Working Solutions: Prepare aqueous working solutions fresh daily from the frozen stock. Do not store dilute aqueous solutions for extended periods, especially at room temperature or in alkaline buffers.

Protocol 2: Experimental Workflow for Assessing pH-Dependent Stability

This protocol outlines a typical experiment to quantify the stability of 3-nitrohippuric acid across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate for pH 3, 50 mM phosphate for pH 7, and 50 mM borate for pH 9). Verify the final pH of each buffer with a calibrated pH meter.

  • Sample Preparation:

    • Prepare a concentrated stock solution of 3-nitrohippuric acid in DMSO (e.g., 10 mg/mL).

    • Spike a known volume of this stock solution into each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final percentage of DMSO is low (<1%) to avoid solvent effects.

  • Incubation:

    • Immediately after preparation, withdraw an aliquot from each solution for the "Time 0" (T=0) analysis. This is your baseline.

    • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: Withdraw aliquots from each buffer solution at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Quenching & Storage: Immediately quench the hydrolysis reaction by adding acid (e.g., formic acid or HCl) to the aliquot to bring the pH to ~3-4. Store samples at -20°C or below until analysis.

  • Analysis:

    • Use a validated stability-indicating LC-MS/MS method to quantify the remaining concentration of 3-nitrohippuric acid in each sample.

    • Monitor for the appearance of the 3-nitrobenzoic acid peak.

  • Data Analysis:

    • Calculate the percentage of 3-nitrohippuric acid remaining at each time point relative to the T=0 sample for each pH condition.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Part 4: Data Interpretation & Visualization
Hypothetical Stability Data Summary

The table below illustrates the expected outcome of a stability study performed at 37°C, demonstrating the significant impact of pH.

Buffer pH% 3-Nitrohippuric Acid Remaining (Mean ± SD)
T=0 hr T=4 hr T=8 hr T=24 hr
pH 3.0 (Citrate) 100 ± 1.598.2 ± 1.896.5 ± 2.191.3 ± 2.5
pH 5.0 (Acetate) 100 ± 1.299.5 ± 1.399.1 ± 1.598.6 ± 1.9
pH 7.4 (Phosphate) 100 ± 1.199.2 ± 1.498.8 ± 1.697.5 ± 2.0
pH 9.0 (Borate) 100 ± 1.685.1 ± 2.072.4 ± 2.445.8 ± 3.1
Visualizing Chemical and Experimental Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 3-Nitrohippuric Acid A_Inter Protonated Amide Intermediate A_Start->A_Inter + H₃O⁺ A_End 3-Nitrobenzoic Acid + Glycine A_Inter->A_End + H₂O, Heat B_Start 3-Nitrohippuric Acid B_Inter Tetrahedral Intermediate B_Start->B_Inter + OH⁻ B_End 3-Nitrobenzoate + Glycine B_Inter->B_End Irreversible

Caption: Primary degradation pathways for 3-nitrohippuric acid.

G start Start: Prepare Buffers (e.g., pH 3, 5, 7, 9) stock Prepare 3-Nitrohippuric Acid Stock Solution (in DMSO) start->stock spike Spike Stock into Buffers to Final Concentration stock->spike t0 Withdraw Aliquots for T=0 Analysis (Quench & Store at -20°C) spike->t0 incubate Incubate Solutions at Controlled Temperature (e.g., 37°C) spike->incubate analysis Analyze All Samples by Stability-Indicating LC-MS/MS t0->analysis sampling Withdraw Aliquots at Set Time Points (e.g., 2, 4, 8, 24h) (Quench & Store at -20°C) incubate->sampling sampling->analysis data Calculate % Remaining vs. T=0 and Determine Degradation Rate analysis->data end End: Stability Profile Determined data->end

Caption: Experimental workflow for stability assessment.

References
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. As cited in Chemistry LibreTexts, "24.4: Hydrolysis of Amides".

  • Allen Institute. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Career Institute.

  • BYJU'S. (n.d.). Types of Amide Hydrolysis.

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

  • BenchChem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds.

  • Emmanuel, S., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(4), 259-287.

  • University of Toronto. (n.d.). Hydrolysis.

  • Save My Exams. (2025, May 19). Acid & Alkaline Hydrolysis of Esters.

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.

  • Sigma-Aldrich. (n.d.). Alkaline Buffer Solution (A9226) - Product Information Sheet.

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Technical Support Center: Optimizing N-(3-nitrobenzoyl)glycine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the liquid-liquid extraction of N-(3-nitrobenzoyl)glycine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification and isolation of this acidic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental concepts governing the extraction of N-(3-nitrobenzoyl)glycine. Understanding these principles is critical for logical troubleshooting and protocol optimization.

Q1: What are the key chemical properties of N-(3-nitrobenzoyl)glycine that influence its extraction?

N-(3-nitrobenzoyl)glycine is an organic acid. Its structure contains a terminal carboxylic acid group (-COOH) derived from the glycine moiety.[1][2] This acidic proton is the most important feature for pH-based extraction. The molecule's behavior is dictated by the equilibrium between its protonated (neutral) form and its deprotonated (anionic or salt) form.

  • Protonated Form (R-COOH): This is the neutral, uncharged state of the molecule. In this form, it exhibits higher solubility in organic solvents (like ethyl acetate, diethyl ether, or dichloromethane) and low solubility in water.[3]

  • Deprotonated Form (R-COO⁻): When the carboxylic acid loses its proton, it forms a carboxylate anion. This charged species is ionic and therefore demonstrates high solubility in aqueous (water-based) solutions and very low solubility in nonpolar organic solvents.[4][5]

The pKa of the carboxylic acid group is the pH at which the concentrations of the protonated and deprotonated forms are equal. While an exact experimental value for this specific molecule is not readily published, it can be estimated to be in the range of a typical carboxylic acid, approximately pKa ≈ 3.5 - 4.5 . The electron-withdrawing nitro group on the benzoyl ring increases the acidity compared to unsubstituted hippuric acid.[6]

PropertyValueSource
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Key Functional Group Carboxylic Acid[2]
Estimated pKa ~3.5 - 4.5[7]
Q2: How does pH control the extraction of N-(3-nitrobenzoyl)glycine?

The pH of the aqueous phase is the primary tool used to control which form of the molecule is dominant, thereby dictating its solubility and which layer it will favor during a liquid-liquid extraction.[8][9] This relationship is quantitatively described by the Henderson-Hasselbalch equation .[10][11]

pH = pKa + log ( [R-COO⁻] / [R-COOH] )

From this relationship, we can establish the core principles for extraction:

  • To move the compound into an aqueous layer: The pH of the aqueous solution must be raised significantly above the pKa. A general rule of thumb is to use a pH at least 2 units higher than the pKa (pH > pKa + 2).[12] At this pH, the log term must be positive, meaning the concentration of the deprotonated, water-soluble form ([R-COO⁻]) is much greater than the protonated, organic-soluble form ([R-COOH]).

  • To move the compound into an organic layer: The pH of the aqueous solution must be lowered significantly below the pKa. The standard practice is to use a pH at least 2 units lower than the pKa (pH < pKa - 2).[12] Here, the log term becomes negative, indicating that the protonated, organic-soluble form ([R-COOH]) is the overwhelmingly dominant species.

Caption: pH-dependent equilibrium of N-(3-nitrobenzoyl)glycine.

Section 2: Experimental Design & Protocols

This section provides step-by-step methodologies for common extraction scenarios involving N-(3-nitrobenzoyl)glycine.

Q3: What is a reliable, step-by-step workflow for isolating N-(3-nitrobenzoyl)glycine from a reaction mixture containing neutral impurities?

This workflow utilizes pH manipulation to first isolate the acidic product from neutral byproducts and then recover it in a purified form.

Extraction_Workflow start Crude Reaction Mixture (Product + Neutral Impurities) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract 2. Add Aqueous Base (pH > 6) (e.g., sat. NaHCO₃ soln.) & Mix dissolve->extract separate1 3. Separate Layers extract->separate1 organic_layer Organic Layer: Neutral Impurities separate1->organic_layer Contains Impurities aqueous_layer Aqueous Layer: Product as R-COO⁻ Na⁺ separate1->aqueous_layer Contains Product acidify 4. Acidify Aqueous Layer (pH < 2 with 2M HCl) aqueous_layer->acidify back_extract 5. Back-Extract with Fresh Organic Solvent acidify->back_extract separate2 6. Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer: (Waste) separate2->aqueous_waste final_organic Organic Layer: Pure Product (R-COOH) separate2->final_organic dry 7. Dry with Na₂SO₄, Filter, & Evaporate Solvent final_organic->dry end Isolated N-(3-nitrobenzoyl)glycine dry->end

Caption: General workflow for purification via acid-base extraction.

Protocol 1: Extraction from an Organic Mixture into an Aqueous Base

Objective: To separate N-(3-nitrobenzoyl)glycine from neutral or basic impurities by converting it to its water-soluble salt.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, ~10-20 volumes). Transfer this solution to a separatory funnel.

  • Initial Wash (Optional): To remove any highly water-soluble impurities, wash the organic layer with deionized water. Drain and discard the aqueous layer.

  • Base Extraction: Add an equal volume of a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and mix gently by inverting the funnel several times for 1-2 minutes.[13] Vigorous shaking can lead to emulsions. Vent frequently.[14]

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer (which now contains your product as the sodium salt) into a clean flask. If performing multiple extractions, repeat steps 3-5 with fresh aqueous base and combine the aqueous extracts.

  • Save All Layers: Retain the original organic layer until you have successfully recovered your final product.[14]

Protocol 2: Back-Extraction from an Aqueous Solution into an Organic Solvent

Objective: To recover the neutral N-(3-nitrobenzoyl)glycine from the aqueous solution after isolation.

  • Cooling: Place the combined aqueous extracts from Protocol 1 in an ice-water bath. This helps to control any heat generated during acidification and can decrease the aqueous solubility of the neutral product.[15]

  • Acidification: While stirring, slowly add a strong acid (e.g., 2M or 6M HCl) dropwise to the aqueous solution. Monitor the pH using pH paper or a calibrated meter. Continue adding acid until the pH is ≤ 2. You may observe the formation of a white precipitate as the neutral, water-insoluble product crashes out of solution.[4][5]

  • Solvent Addition: Add a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate, approximately one-third the volume of the aqueous layer) to the flask or a separatory funnel containing the acidified solution.[15]

  • Extraction: Mix the layers thoroughly to dissolve the precipitated product into the new organic layer.

  • Separation & Collection: Allow the layers to separate and collect the organic layer. Repeat the extraction (steps 3-4) two more times with fresh organic solvent to maximize recovery. Combine all organic extracts.

  • Final Steps: Wash the combined organic extracts with brine (saturated NaCl solution) to help remove dissolved water.[15] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified N-(3-nitrobenzoyl)glycine.

Section 3: Troubleshooting Guide

Even with a robust protocol, experimental issues can arise. This section provides solutions to common problems.

Problem Likely Cause(s) Troubleshooting Steps & Explanations
Emulsion Formation (milky/soapy layer between phases that won't separate)- Vigorous shaking creating high surface area. - High concentration of surfactant-like impurities. - Solvents with similar densities.1. Be Patient: Allow the funnel to sit undisturbed for a longer period (10-30 min). 2. "Salting Out": Add a small amount of saturated sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing the separation of the two phases.[13] 3. Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.[13] 4. Filtration: Filter the mixture through a plug of glass wool or Celite. 5. Centrifugation: If available, centrifuging the mixture can break the emulsion.
Low Recovery / Poor Yield - Incomplete extraction (pH not optimal). - Insufficient number of extractions. - Compound has some water solubility even in its neutral form. - Prematurely discarding a layer.1. Verify pH: Use pH paper to confirm the aqueous layer is at the correct pH (e.g., > pKa+2 for base wash, < pKa-2 for acidification).[16] 2. Increase Extractions: Perform more extractions (e.g., 3-4 times) with smaller volumes of solvent, which is more effective than one extraction with a large volume.[16] 3. "Salting Out": Before back-extraction (Protocol 2), add solid NaCl to the acidified aqueous layer to decrease the product's solubility in water and drive it into the organic phase.[12] 4. Change Solvent: Use a more polar organic solvent like ethyl acetate if your compound has higher polarity.
Solid Precipitates at the Interface - The salt form of the product (R-COO⁻Na⁺) may be poorly soluble in the aqueous layer if the concentration is too high. - The neutral form (R-COOH) is precipitating during back-extraction but not dissolving quickly into the organic layer.1. Add More Water: If precipitation occurs during the base wash (Protocol 1), add more deionized water to the aqueous layer to dissolve the salt. 2. Add More Organic Solvent: If this occurs during acidification and back-extraction (Protocol 2), add more organic solvent and mix thoroughly to ensure the neutral product has a medium to dissolve into. 3. Filter and Redissolve: In difficult cases, you may need to filter the solid, then redissolve it in the appropriate solvent system.
Unsure Which Layer is Organic vs. Aqueous - Unfamiliar solvent system. - High concentration of solutes affecting density.1. The Water Drop Test: Add a few drops of deionized water to the separatory funnel. The drops will mix with the aqueous layer.[14] 2. Check Densities: Consult a table of solvent properties. Solvents with a density > 1.0 g/mL (e.g., dichloromethane) will form the bottom layer. Solvents with a density < 1.0 g/mL (e.g., diethyl ether, ethyl acetate) will form the top layer.[7]
Solvent Selection Guide

The choice of organic solvent is crucial for a successful extraction.[17][18]

SolventDensity (g/mL)PolarityBoiling Point (°C)Notes
Ethyl Acetate 0.902Medium77.1Good general-purpose solvent for medium-polarity compounds. Less volatile and flammable than ether.
Diethyl Ether 0.713Low34.6Excellent solvent but highly volatile and flammable. Can form peroxides.
Dichloromethane (DCM) 1.33Medium39.6Higher density means it will be the bottom layer. Good solvent but has health and environmental concerns.
Hexanes/Heptane ~0.66-0.68Very Low69 (Hexane)Generally too nonpolar to effectively dissolve N-(3-nitrobenzoyl)glycine. Used for extracting very nonpolar impurities.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from a relevant university chemistry website.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023, June 8). YouTube. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from a chemical engineering or technology blog.
  • Reddit. (2014, September 8). How can I optimize an extraction? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from a chemical equipment supplier's blog.
  • ResearchGate. (2025, August 7). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Back extraction of propionic acid from loaded organic phase. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. r/chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from a metallurgy or chemical processing technology website.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • YouTube. (2022, March 9). Solvent optimization for liquid-liquid extraction with AMS COSMO-RS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from a chemical engineering or technology blog.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? r/chemistry. Retrieved from [Link]

  • GSRS. (n.d.). N-(3-NITROBENZOYL)GLYCINE.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • YouTube. (2021, November 9). Liquid-Liquid extraction problems and solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Reddit. (2023, August 9). Why is it necessary to dry the organic layer during acid-base extraction. r/chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]

  • Science Forums. (2005, May 19). Solubility of glycine. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025, November 11). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from the university's digital repository.
  • Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine...
  • European Patent Office. (n.d.). Process for preparing glycine in high yield - EP 0474334 A2.
  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.